1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
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Overview
Description
1-(4-Methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, benzimidazole, and pyrroloquinoxaline moieties, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Construction of the Pyrroloquinoxaline Framework: This can be accomplished through a cyclization reaction involving appropriate precursors, such as an amine and a diketone.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as anti-cancer or anti-inflammatory effects.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound lacks the methyl group on the benzimidazole ring, which may affect its chemical and biological properties.
1-(4-Methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ol:
Properties
Molecular Formula |
C25H20N6O |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C25H20N6O/c1-30-20-10-6-5-9-19(20)29-24(30)21-22-25(28-18-8-4-3-7-17(18)27-22)31(23(21)26)15-11-13-16(32-2)14-12-15/h3-14H,26H2,1-2H3 |
InChI Key |
HKDIERVVVJIHGY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)OC)N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)OC)N |
Origin of Product |
United States |
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